molecular formula C18H22FN3OS B2822574 4-{1-[(3-Fluorophenyl)methyl]piperidine-3-carbonyl}thiomorpholine-3-carbonitrile CAS No. 1825594-12-4

4-{1-[(3-Fluorophenyl)methyl]piperidine-3-carbonyl}thiomorpholine-3-carbonitrile

Cat. No.: B2822574
CAS No.: 1825594-12-4
M. Wt: 347.45
InChI Key: VGBNEXLBAPXPEQ-UHFFFAOYSA-N
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Description

4-{1-[(3-Fluorophenyl)methyl]piperidine-3-carbonyl}thiomorpholine-3-carbonitrile is a complex organic compound featuring a piperidine ring substituted with a fluorophenyl group, a carbonyl group, and a thiomorpholine ring with a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-[(3-Fluorophenyl)methyl]piperidine-3-carbonyl}thiomorpholine-3-carbonitrile typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a Mannich reaction involving formaldehyde, a secondary amine, and a ketone.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a nucleophile.

    Carbonylation: The carbonyl group is introduced through a Friedel-Crafts acylation reaction.

    Thiomorpholine Ring Formation: The thiomorpholine ring is formed by reacting a suitable thiol with an epoxide or halide.

    Carbonitrile Introduction: The carbonitrile group is introduced via a nucleophilic substitution reaction using cyanide ions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Alcohol derivatives of the carbonyl group.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound may serve as a probe to study the interactions of piperidine derivatives with biological targets. Its fluorophenyl group can be used in imaging studies due to the presence of fluorine.

Medicine

Medicinally, this compound could be investigated for its potential as a therapeutic agent. The piperidine ring is a common motif in many pharmaceuticals, and the presence of the fluorophenyl group may enhance its binding affinity to certain biological targets.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-{1-[(3-Fluorophenyl)methyl]piperidine-3-carbonyl}thiomorpholine-3-carbonitrile would depend on its specific biological target. Generally, compounds with piperidine rings can interact with neurotransmitter receptors or enzymes, modulating their activity. The fluorophenyl group may enhance binding through hydrophobic interactions or halogen bonding.

Comparison with Similar Compounds

Similar Compounds

    4-{1-[(3-Chlorophenyl)methyl]piperidine-3-carbonyl}thiomorpholine-3-carbonitrile: Similar structure but with a chlorine atom instead of fluorine.

    4-{1-[(3-Methylphenyl)methyl]piperidine-3-carbonyl}thiomorpholine-3-carbonitrile: Similar structure but with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in 4-{1-[(3-Fluorophenyl)methyl]piperidine-3-carbonyl}thiomorpholine-3-carbonitrile can significantly alter its chemical properties, such as its lipophilicity and metabolic stability, making it unique compared to its analogs with different substituents.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

4-[1-[(3-fluorophenyl)methyl]piperidine-3-carbonyl]thiomorpholine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN3OS/c19-16-5-1-3-14(9-16)11-21-6-2-4-15(12-21)18(23)22-7-8-24-13-17(22)10-20/h1,3,5,9,15,17H,2,4,6-8,11-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGBNEXLBAPXPEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC(=CC=C2)F)C(=O)N3CCSCC3C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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